1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with tert-butoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with tert-butyl alcohol and other reagents under controlled conditions. One common method includes the use of tert-butyl alcohol as a protecting group, which is introduced through a reaction with a pyrazole derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxybis(dimethylamino)methane: Another compound with a tert-butoxy group, used in organic synthesis.
N,N-Dimethylformamide di-tert-butyl acetal: Used in similar synthetic applications.
Uniqueness
1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
3,5-dimethyl-1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H19N3O/c1-7-9(11)8(2)13(12-7)6-14-10(3,4)5/h6,11H2,1-5H3 |
InChI Key |
MFNRGZOHBBZTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1COC(C)(C)C)C)N |
Origin of Product |
United States |
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